Batrachotoxin Batrachotoxin
Brand Name: Vulcanchem
CAS No.: 23509-16-2
VCID: VC0000049
InChI: InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1
SMILES: CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C
Molecular Formula: C31H42N2O6
Molecular Weight: 538.7 g/mol

Batrachotoxin

CAS No.: 23509-16-2

VCID: VC0000049

Molecular Formula: C31H42N2O6

Molecular Weight: 538.7 g/mol

Purity: 90 %

* For research use only. Not for human or veterinary use.

Batrachotoxin - 23509-16-2

Description

Batrachotoxin (BTX) is an extremely potent cardiotoxic and neurotoxic steroidal alkaloid . It is found in poison dart frogs (genus Dendrobates and Phyllobates), some Melyridae beetles, and certain birds (genus Pitohui and Ifrita) . The name "batrachotoxin" comes from the Greek word bátrachos, meaning "frog" . These alkaloids, present mostly on the skin of certain frogs, have historically been used for poisoning darts . Batrachotoxin stands out due to its high potency and multifaceted effects on voltage-gated sodium channels .

Batrachotoxin functions by binding to the sodium channels of nerve cells, irreversibly opening them and preventing them from closing . This leads to a persistent influx of sodium ions, depolarizing the cell membrane . The result is the disruption of nerve signal transmission to muscles, causing paralysis and potentially cardiac arrest . Researchers have found that batrachotoxin also affects the voltage-dependence of activation, leading to the opening of Nav1.8 at more negative membrane potentials, and modifies ion selectivity . The effects of batrachotoxin are temperature-dependent, with maximum activity observed around 37 degrees Celsius, and its activity is more rapid at an alkaline pH .

One related compound is batrachotoxinin A, which shares the same steroidal structure as batrachotoxin but with a single extra pyrrole moiety attached . Batrachotoxin can be partially hydrolyzed into batrachotoxinin A using sodium hydroxide . Another related compound is batrachotoxin B, which, along with batrachotoxin, binds to two homologous, yet nonidentical receptor sites on voltage-gated sodium channels, stabilizing the α/π helical conformation in the S6 segments that gate the pore . There is currently no known antidote for batrachotoxin poisoning .

CAS No. 23509-16-2
Product Name Batrachotoxin
Molecular Formula C31H42N2O6
Molecular Weight 538.7 g/mol
IUPAC Name 1-[(1R,6S,9S,11S,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C31H42N2O6/c1-18-16-32-19(2)25(18)26(35)38-20(3)22-8-9-30-23-7-6-21-14-29(36)11-10-27(21,4)31(23,39-29)24(34)15-28(22,30)17-33(5)12-13-37-30/h7-8,16,20-21,24,32,34,36H,6,9-15,17H2,1-5H3/t20?,21?,24?,27-,28-,29-,30-,31-/m0/s1
Standard InChIKey ISNYUQWBWALXEY-XIPFQYRHSA-N
SMILES CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C
Canonical SMILES CC1=CNC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C
Purity 90 %
Synonyms Batrachotoxinin A, 20-(2,4-dimethyl-1H-pyrrole-3-carboxylate)
PubChem Compound 146158303
Last Modified Apr 15 2024

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